molecular formula C18H16F3NO4S B6459269 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-[4-(trifluoromethyl)phenoxy]benzamide CAS No. 2549133-27-7

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-[4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B6459269
CAS No.: 2549133-27-7
M. Wt: 399.4 g/mol
InChI Key: PXASKZNHDQDOMC-SWGQDTFXSA-N
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Description

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-[4-(trifluoromethyl)phenoxy]benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a methanesulfonyl group, a trifluoromethyl group, and a phenoxybenzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-[4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps:

    Formation of the Methanesulfonylprop-2-en-1-yl Intermediate: This step involves the reaction of methanesulfonyl chloride with an appropriate alkene under basic conditions to form the methanesulfonylprop-2-en-1-yl intermediate.

    Coupling with 4-(trifluoromethyl)phenol: The intermediate is then reacted with 4-(trifluoromethyl)phenol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the phenoxy derivative.

    Formation of the Benzamide: Finally, the phenoxy derivative is reacted with benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-[4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-[4-(trifluoromethyl)phenoxy]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-[4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylboronic acid
  • 3-methoxyphenylboronic acid
  • 4-methoxyphenylboronic acid

Uniqueness

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-[4-(trifluoromethyl)phenoxy]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl and trifluoromethyl groups contribute to its stability and potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-4-[4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c1-27(24,25)12-2-11-22-17(23)13-3-7-15(8-4-13)26-16-9-5-14(6-10-16)18(19,20)21/h2-10,12H,11H2,1H3,(H,22,23)/b12-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXASKZNHDQDOMC-SWGQDTFXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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